

# **Application Notes and Protocols for Radiolabeling Antibodies with Gold-199**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gold-199** ( $^{199}$ Au) is an attractive radionuclide for radioimmunotherapy (RIT) due to its favorable decay characteristics, including the emission of both therapeutic  $\beta^-$  particles and imageable  $\gamma$ -rays. This theranostic potential allows for simultaneous treatment and monitoring of disease. This document provides detailed application notes and protocols for the radiolabeling of antibodies with  $^{199}$ Au, covering direct labeling methods, quality control procedures, and relevant biological pathways.

## **Properties of Gold-199**

**Gold-199** can be produced carrier-free with high specific activity by irradiating enriched <sup>198</sup>Pt with neutrons.[1] Its physical properties make it suitable for both therapy and SPECT imaging.

| Property                                | Value                                                        |
|-----------------------------------------|--------------------------------------------------------------|
| Half-life (t½)                          | 3.14 days                                                    |
| Principal β <sup>-</sup> energy (Eβmax) | 0.46 MeV                                                     |
| Principal γ energy (Eγ)                 | 158.4 keV, 208.2 keV                                         |
| Production Method                       | <sup>198</sup> Pt(n,γ) <sup>199</sup> Pt → <sup>199</sup> Au |



## **Radiolabeling Strategies**

Two primary strategies exist for labeling antibodies with **Gold-199**: direct labeling and the use of <sup>199</sup>Au-doped gold nanoparticles.

Direct Labeling: This method involves the direct binding of <sup>199</sup>Au complex anions to the antibody. It has been demonstrated that <sup>199</sup>Au in citrate-buffered solutions can be rapidly and efficiently bound to antibodies, such as polyclonal anti-CEA antibodies, across a pH range of 3.8 to 7.2.[2] This approach offers a simpler alternative to methods requiring bifunctional chelators.

<sup>199</sup>Au-Doped Gold Nanoparticles: In this strategy, <sup>199</sup>Au atoms are incorporated directly into the crystal lattice of gold nanoparticles during their synthesis.[1] This ensures high stability of the radiolabel. Antibodies can then be conjugated to the surface of these radioactive nanoparticles. This method allows for a high payload of <sup>199</sup>Au per targeting molecule.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for antibodies radiolabeled with **Gold-199**.

Table 1: Radiolabeling Efficiency and Stability

| Labeling<br>Method                  | Antibody                      | Labeling<br>Efficiency | In Vitro<br>Stability                              | Reference |
|-------------------------------------|-------------------------------|------------------------|----------------------------------------------------|-----------|
| Direct Labeling                     | Polyclonal anti-<br>CEA       | High                   | 80% of bound gold retained for up to 6 days at 4°C | [2]       |
| <sup>199</sup> Au-<br>Nanoparticles | Non-specific<br>gammaglobulin | >85%                   | Not Reported                                       | [3]       |

Table 2: Specific Activity and Immunoreactivity



| Labeled Antibody                       | Specific Activity | Immunoreactive<br>Fraction                        | Reference |
|----------------------------------------|-------------------|---------------------------------------------------|-----------|
| <sup>199</sup> Au-anti-CEA<br>(Direct) | Not Reported      | Reactive with target antigen in solid-phase assay | [2]       |
| General Radiolabeled Antibodies        | Variable          | 35% - 65% (mean range)                            | [4]       |

Table 3: In Vivo Biodistribution of 199Au-Nanoparticle-Labeled Non-specific Antibody in Mice

| Organ   | % Injected Dose / gram<br>(24h) | % Injected Dose / gram<br>(120h) |
|---------|---------------------------------|----------------------------------|
| Liver   | 15.2 ± 2.1                      | 10.5 ± 1.5                       |
| Spleen  | 8.9 ± 1.2                       | 6.2 ± 0.8                        |
| Lungs   | 5.4 ± 0.7                       | 2.1 ± 0.3                        |
| Kidneys | 3.1 ± 0.4                       | 1.5 ± 0.2                        |
| Stomach | 12.3 ± 1.8                      | 3.4 ± 0.5                        |

<sup>\*</sup>Data extrapolated from a study on 199Au-nanoparticle labeled non-specific gammaglobulin.[3]

## **Experimental Protocols**

## Protocol 1: Direct Radiolabeling of an Antibody with <sup>199</sup>Au

This protocol is based on the direct labeling method described for anti-CEA antibodies.[2]

#### Materials:

• 199Au in a sterile, aqueous solution (e.g., as H199AuCl4)



- Antibody to be labeled (e.g., anti-CEA) at a concentration of 1-10 mg/mL in a suitable buffer (amine-free, e.g., phosphate buffer)
- Citrate buffer (0.1 M, pH 3.8-7.2)
- Sterile, pyrogen-free water
- Size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with sterile saline
- Instant thin-layer chromatography (ITLC) strips
- Mobile phase for ITLC (e.g., saline)
- · Gamma counter

#### Procedure:

- To a sterile, pyrogen-free reaction vial, add the desired amount of antibody.
- Add an equal volume of 0.1 M citrate buffer. The optimal pH should be determined for each specific antibody but can range from 3.8 to 7.2.
- Add the <sup>199</sup>Au solution to the antibody-buffer mixture. The amount of <sup>199</sup>Au will depend on the desired specific activity.
- Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
- Purify the radiolabeled antibody from unbound <sup>199</sup>Au using a size-exclusion chromatography column.
- Collect fractions and measure the radioactivity of each fraction using a gamma counter.
- Pool the fractions containing the radiolabeled antibody (typically the first peak of radioactivity).
- Determine the radiochemical purity by ITLC. Spot a small aliquot of the final product on an ITLC strip and develop it with the appropriate mobile phase. The radiolabeled antibody



should remain at the origin, while free <sup>199</sup>Au will move with the solvent front.

• Calculate the labeling efficiency as: (Activity at origin) / (Total activity) x 100%.

# Protocol 2: Conjugation of Antibodies to <sup>199</sup>Au-Doped Gold Nanoparticles

This protocol describes the covalent conjugation of an antibody to carboxyl-functionalized <sup>199</sup>Au-doped gold nanoparticles using EDC/Sulfo-NHS chemistry.

#### Materials:

- 199Au-doped gold nanoparticles with carboxyl surface functionalization
- Antibody to be conjugated (purified, in an amine-free buffer)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Sterile, pyrogen-free water
- Centrifuge

#### Procedure:

- Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in sterile water immediately before use.
- Resuspend the <sup>199</sup>Au-doped gold nanoparticles in Activation Buffer.
- Add EDC solution to the nanoparticle suspension and mix.



- Immediately add Sulfo-NHS solution to the mixture and mix.
- Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
- Centrifuge the activated nanoparticles to remove excess EDC and Sulfo-NHS. Resuspend the pellet in Reaction Buffer.
- Add the purified antibody to the activated nanoparticle suspension. The optimal antibody-tonanoparticle ratio should be determined experimentally.
- Incubate for 2 hours at room temperature with gentle mixing.
- Add the quenching solution to block any unreacted active sites on the nanoparticles.
   Incubate for 15 minutes.
- Centrifuge the conjugated nanoparticles to remove unbound antibody and quenching solution.
- Resuspend the final product in a suitable storage buffer (e.g., PBS with 1% BSA).

## **Protocol 3: Quality Control - Immunoreactivity Assay**

This protocol outlines a cell-based assay to determine the immunoreactive fraction of the <sup>199</sup>Au-labeled antibody.[4]

#### Materials:

- <sup>199</sup>Au-labeled antibody
- Target antigen-positive cells
- Antigen-negative cells (for non-specific binding control)
- Binding buffer (e.g., PBS with 1% BSA)
- Centrifuge
- · Gamma counter



#### Procedure:

- Prepare serial dilutions of the target antigen-positive cells in binding buffer.
- Add a constant, tracer amount of the <sup>199</sup>Au-labeled antibody to each cell dilution.
- In parallel, prepare tubes with the highest concentration of antigen-positive cells and an excess of unlabeled antibody to determine non-specific binding.
- Also, prepare tubes with antigen-negative cells and the <sup>199</sup>Au-labeled antibody to assess non-specific binding.
- Incubate all tubes for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at 4°C to prevent internalization.
- Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.
- Carefully remove the supernatant and measure the radioactivity in the cell pellet using a gamma counter.
- Plot the ratio of total radioactivity to bound radioactivity (y-axis) against the reciprocal of the cell concentration (x-axis) (Lindmo plot).
- The immunoreactive fraction is the reciprocal of the y-intercept of the linear regression of the data.

### **Protocol 4: In Vitro Serum Stability Assay**

This protocol evaluates the stability of the <sup>199</sup>Au-labeled antibody in human serum.[5]

#### Materials:

- 199Au-labeled antibody
- Human serum
- Incubator at 37°C
- Size-exclusion HPLC or ITLC



Gamma counter or radio-detector for HPLC

#### Procedure:

- Add a known amount of the <sup>199</sup>Au-labeled antibody to a vial containing human serum.
- Incubate the mixture at 37°C.
- At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the serum mixture.
- Analyze the aliquot using size-exclusion HPLC or ITLC to separate the intact radiolabeled antibody from any released <sup>199</sup>Au or degraded fragments.
- Quantify the radioactivity associated with the intact antibody peak/spot and any other peaks/spots.
- Calculate the percentage of intact radiolabeled antibody at each time point to determine the serum stability profile.

## Signaling Pathways in Radioimmunotherapy

The efficacy of radioimmunotherapy is dependent on the targeted delivery of radiation to cancer cells. The antibodies used are directed against specific cell surface antigens that are often involved in key signaling pathways promoting cancer cell growth and survival. The radiation delivered by <sup>199</sup>Au then induces DNA damage and cell death. Below are diagrams of signaling pathways for common RIT targets.





Click to download full resolution via product page

#### **EGFR Signaling Pathway**



Click to download full resolution via product page

**HER2 Signaling Pathway** 





Click to download full resolution via product page

Experimental Workflow for 199Au-Labeled Antibodies

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Gold Nanoparticles Doped with 199Au Atoms and Their Use for Targeted Cancer Imaging by SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibodies labeled with 199Au: potential of 199Au for radioimmunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of Antibodies with Radiogold Nanoparticles, as an Effector Targeting Agents in Radiobioconjugate Cancer Therapy: Optimized Labeling and Biodistribution Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality control test for immunoreactivity of radiolabeled antibody PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Radiolabeling Antibodies with Gold-199]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202353#radiolabeling-antibodies-with-gold-199]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com